molecular formula C20H20N2O2 B6549112 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide CAS No. 1040661-16-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B6549112
CAS No.: 1040661-16-2
M. Wt: 320.4 g/mol
InChI Key: DIZMIHQVGDUUOB-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a derivative of quinoline where at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms . It also contains a benzoyl group and a cyclopropanecarboxamide group.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been studied for its potential applications in scientific research. In particular, this compound has been studied for its potential as a drug development tool. This compound has been found to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been found to have a variety of mechanisms of action. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to interact with a variety of other enzymes and proteins, including G-protein coupled receptors, phospholipase A2, and caspase-3.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to interact with a variety of other enzymes and proteins, including G-protein coupled receptors, phospholipase A2, and caspase-3. These interactions have been found to have a variety of effects, including the modulation of cell signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. In addition, this compound is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, this compound is also a relatively expensive compound, which can be a limitation for some experiments. In addition, this compound is a relatively toxic compound, which can be a limitation for some experiments.

Future Directions

There are a variety of potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs for the treatment of various diseases. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of new laboratory protocols for the use of this compound.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has been synthesized through a variety of methods, including the use of a Grignard reaction. A Grignard reaction is a chemical reaction that involves the use of a Grignard reagent, which is an organomagnesium compound, to form an organic product. In the synthesis of this compound, a Grignard reagent is reacted with a cyclopropanecarboxylic acid to form the desired this compound product. Other methods that have been used to synthesize this compound include the use of an oxidative cyclization reaction, an electrochemical oxidation reaction, and a copper-catalyzed reaction.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(15-8-9-15)21-17-11-10-14-7-4-12-22(18(14)13-17)20(24)16-5-2-1-3-6-16/h1-3,5-6,10-11,13,15H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZMIHQVGDUUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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